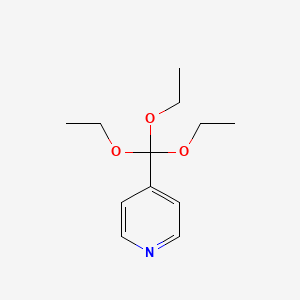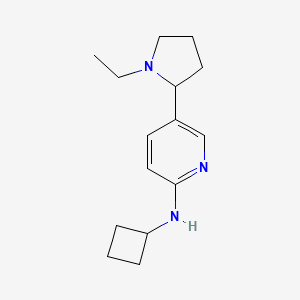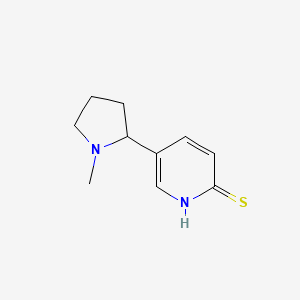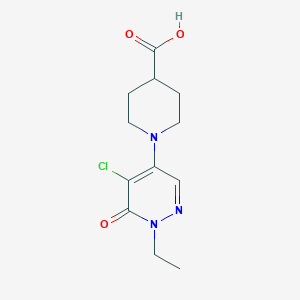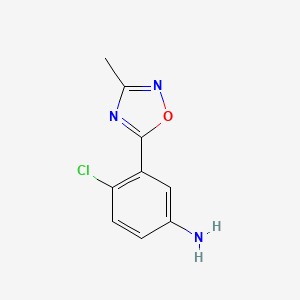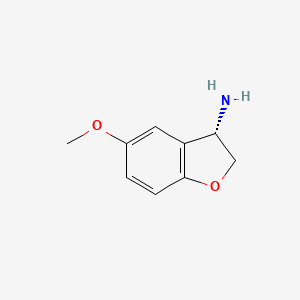
(S)-5-Methoxy-2,3-dihydrobenzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Methoxy-2,3-dihydrobenzofuran-3-amine is a chiral compound belonging to the class of benzofurans This compound is characterized by the presence of a methoxy group at the 5-position and an amine group at the 3-position of the dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Methoxy-2,3-dihydrobenzofuran-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 5-methoxy-2,3-dihydrobenzofuran.
Amine Introduction:
Chiral Resolution: The chiral resolution of the racemic mixture can be performed using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-5-Methoxy-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and amine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-5-Methoxy-2,3-dihydrobenzofuran-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-5-Methoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as neurotransmitter pathways, leading to physiological effects.
Comparison with Similar Compounds
5-Methoxy-2,3-dihydrobenzofuran-3-amine: The racemic mixture of the compound.
5-Methoxy-2,3-dihydrobenzofuran: Lacks the amine group at the 3-position.
2,3-Dihydrobenzofuran-3-amine: Lacks the methoxy group at the 5-position.
Uniqueness: (S)-5-Methoxy-2,3-dihydrobenzofuran-3-amine is unique due to its chiral nature and the presence of both methoxy and amine groups, which confer distinct chemical and biological properties. Its enantiomeric purity enhances its specificity and efficacy in various applications.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(3S)-5-methoxy-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NO2/c1-11-6-2-3-9-7(4-6)8(10)5-12-9/h2-4,8H,5,10H2,1H3/t8-/m1/s1 |
InChI Key |
YIQKSSAVXLUIKV-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)OC[C@H]2N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


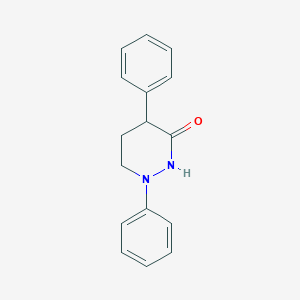

![5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid](/img/structure/B11813797.png)

